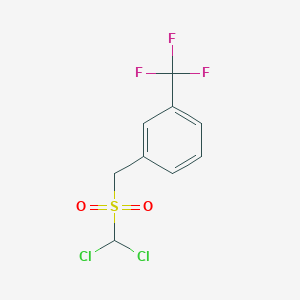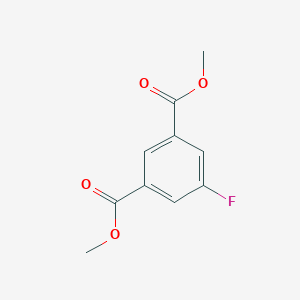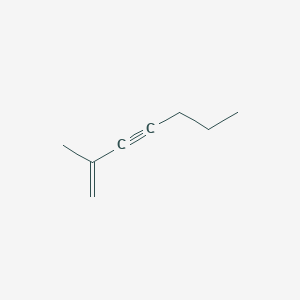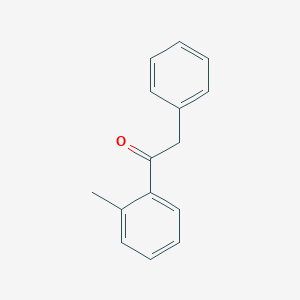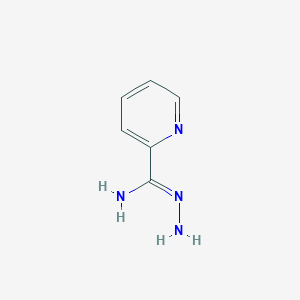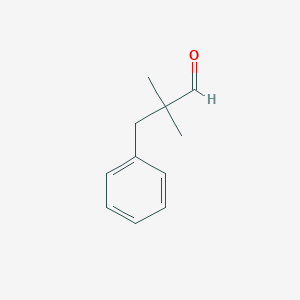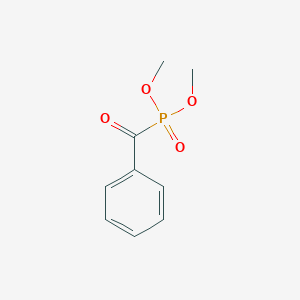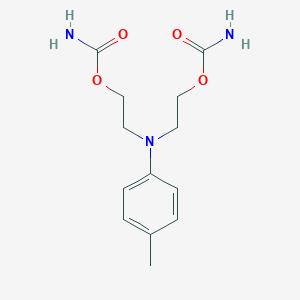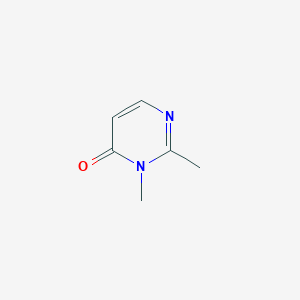
2,3-dimethylpyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethylpyrimidin-4-one is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a common motif in many biologically active molecules, making this compound a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylpyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine-N-oxide with reagents such as sulfuric acid and potassium nitrate . The reaction is carried out at temperatures ranging from -10°C to 120°C, resulting in the formation of the desired pyrimidinone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Environmental considerations, such as minimizing the use of hazardous reagents and reducing waste, are also important in industrial settings.
化学反応の分析
Types of Reactions: 2,3-dimethylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced pyrimidine rings.
科学的研究の応用
2,3-dimethylpyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,3-dimethylpyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
2,4-Dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
4-Hydroxy-2-quinolone: A compound with a different ring structure but similar biological activities.
Uniqueness: 2,3-dimethylpyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of two methyl groups at positions 2 and 3 can affect the compound’s electronic properties and its interactions with molecular targets.
特性
CAS番号 |
17758-38-2 |
|---|---|
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC名 |
2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-5-7-4-3-6(9)8(5)2/h3-4H,1-2H3 |
InChIキー |
AHQSDTAPZOQQBJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=O)N1C |
正規SMILES |
CC1=NC=CC(=O)N1C |
同義語 |
2,3-Dimethylpyrimidin-4(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



